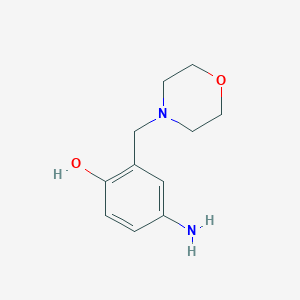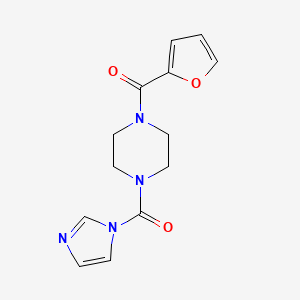
4-Amino-2-(morpholin-4-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 4-Amino-2-(morpholin-4-ylmethyl)phenol is C11H16N2O2 . The InChI code for this compound is 1S/C11H16N2O2/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8,12H2 .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 208.26 . The compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Catalytic Activity and Molecular Modeling
- Catechol Oxidase Models : Research has explored the use of less symmetrical dicopper(II) complexes, including those with morpholine groups, as models for catechol oxidase, an enzyme involved in the oxidation of catechols. An adjacent thioether group in these complexes can significantly increase catecholase activity. These studies provide insights into the influence of heteroatoms on catalytic activity, offering potential applications in designing enzyme mimetics for industrial and environmental purposes (Merkel et al., 2005).
Material Science and Polymer Research
- Thermal Degradation Studies : The thermal degradation behavior of oligomers containing morpholine groups has been studied, showing that the thermal stability of various metal complexes can be significantly influenced by the presence of morpholine. Such research is crucial for developing materials with tailored thermal properties for applications in electronics, coatings, and aerospace industries (Doğan & Kaya, 2007).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Morpholine derivatives have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These studies are essential for developing more efficient corrosion inhibitors to protect infrastructure and machinery in industrial processes (Prabhu et al., 2008).
Bio-relevant Catalytic Activities
- Zinc(II) Complexes in Biological Catalysis : The ligand backbone of tridentate Schiff-base zinc(II) complexes, including morpholine derivatives, plays a significant role in complex nuclearity and catalytic activities relevant to biology. These complexes are potential models for studying enzyme mechanisms and designing biomimetic catalysts for pharmaceutical and biotechnological applications (Chakraborty et al., 2014).
Antimicrobial and Antidiabetic Activities
- Biological Evaluation and DNA Interaction : Derivatives of 4-aminophenol, including those with morpholine, have been synthesized and evaluated for their antimicrobial and antidiabetic activities. These compounds also show potential as anticancer agents through DNA interaction studies, highlighting their significance in medicinal chemistry and drug development (Rafique et al., 2022).
Properties
IUPAC Name |
4-amino-2-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWVZDOPKFQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)

![3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2595410.png)


![N-(3-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2595415.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2595416.png)


![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2595419.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methylbenzamide hydrochloride](/img/structure/B2595420.png)
![6-Cyclopropyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2595421.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2595422.png)
![4-(N,N-dipropylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2595425.png)
